![molecular formula C26H27N5O3S B3311517 N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946268-16-2](/img/structure/B3311517.png)
N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27N5O3S and its molecular weight is 489.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C24H25N5O3S2
- Molecular Weight : 495.6 g/mol
- CAS Number : 1021020-31-4
Cytotoxicity
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. The cytotoxic activity of this compound was evaluated using the MTT assay against several cancer cell lines, including HeLa and MCF-7.
The compound demonstrated an IC50 value of 29 μM against HeLa cells, indicating potent cytotoxicity. The presence of the thiazolo-pyridazin moiety is believed to enhance its lipophilicity and interaction with biological targets, contributing to its effectiveness.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the thiazolo and pyridazin components may interfere with cellular signaling pathways associated with cancer progression. Similar compounds have been shown to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Case Studies and Research Findings
- Study on Thiazolo-Pyridazin Derivatives : A study focused on derivatives similar to this compound found that modifications in the thiazole and pyridazine rings significantly influenced their biological activity. The incorporation of electron-withdrawing groups enhanced cytotoxicity against cancer cells .
- Comparative Analysis : A comparative analysis with other nitrogen-rich heterocycles revealed that compounds featuring a thiazole ring often exhibited superior biological activity due to their ability to interact with DNA and inhibit topoisomerases, critical enzymes in DNA replication .
- Pharmacological Applications : The potential pharmacological applications extend beyond oncology; derivatives have also been explored for anti-inflammatory and antimicrobial properties, showcasing the versatility of this chemical scaffold in drug development .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-3-18-11-7-8-17(2)21(18)27-20(32)16-31-25(33)23-24(22(29-31)19-9-5-4-6-10-19)35-26(28-23)30-12-14-34-15-13-30/h4-11H,3,12-16H2,1-2H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIOBXFGZKBZRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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